molecular formula C17H17ClN6O3 B10911897 butyl 5-(5-{(E)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}furan-2-yl)-2-chlorobenzoate

butyl 5-(5-{(E)-[(5-amino-1H-tetrazol-1-yl)imino]methyl}furan-2-yl)-2-chlorobenzoate

Cat. No.: B10911897
M. Wt: 388.8 g/mol
InChI Key: AWAVOQIGVSCQIG-KEBDBYFISA-N
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Description

BUTYL 5-(5-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-FURYL)-2-CHLOROBENZOATE is a complex organic compound that features a unique combination of functional groups, including a butyl ester, a furyl ring, a chlorobenzene moiety, and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BUTYL 5-(5-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-FURYL)-2-CHLOROBENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the core structure, which includes the furyl and chlorobenzene moieties. This is followed by the introduction of the tetraazole ring through cyclization reactions. The final step involves esterification to attach the butyl group.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

BUTYL 5-(5-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-FURYL)-2-CHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The chlorobenzene moiety allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while substitution could result in a variety of substituted benzene derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, BUTYL 5-(5-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-FURYL)-2-CHLOROBENZOATE is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications.

Medicine

In medicine, this compound is investigated for its potential pharmacological properties. Its unique structure may allow it to interact with specific enzymes or receptors, leading to the development of new treatments for various diseases.

Industry

In industrial applications, this compound can be used in the development of new materials with specific properties. Its unique combination of functional groups allows for the creation of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of BUTYL 5-(5-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-FURYL)-2-CHLOROBENZOATE involves its interaction with specific molecular targets. The tetraazole ring can form hydrogen bonds with biological molecules, while the chlorobenzene moiety can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other tetraazole derivatives, furyl-containing molecules, and chlorobenzene-based compounds. Examples include:

  • 5-(5-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-FURYL)-2-METHYLBENZOATE
  • 5-(5-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-FURYL)-2-NITROBENZOATE

Uniqueness

The uniqueness of BUTYL 5-(5-{[(5-AMINO-1H-1,2,3,4-TETRAAZOL-1-YL)IMINO]METHYL}-2-FURYL)-2-CHLOROBENZOATE lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C17H17ClN6O3

Molecular Weight

388.8 g/mol

IUPAC Name

butyl 5-[5-[(E)-(5-aminotetrazol-1-yl)iminomethyl]furan-2-yl]-2-chlorobenzoate

InChI

InChI=1S/C17H17ClN6O3/c1-2-3-8-26-16(25)13-9-11(4-6-14(13)18)15-7-5-12(27-15)10-20-24-17(19)21-22-23-24/h4-7,9-10H,2-3,8H2,1H3,(H2,19,21,23)/b20-10+

InChI Key

AWAVOQIGVSCQIG-KEBDBYFISA-N

Isomeric SMILES

CCCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)/C=N/N3C(=NN=N3)N)Cl

Canonical SMILES

CCCCOC(=O)C1=C(C=CC(=C1)C2=CC=C(O2)C=NN3C(=NN=N3)N)Cl

Origin of Product

United States

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